molecular formula C60H82N18O17S4 B165235 H-Tyr-Cys(1)-Cys(2)-His-Pro-Ala-Cys(1)-Gly-Lys-Asn-Phe-Asp-Cys(2)-NH2 CAS No. 135190-31-7

H-Tyr-Cys(1)-Cys(2)-His-Pro-Ala-Cys(1)-Gly-Lys-Asn-Phe-Asp-Cys(2)-NH2

Cat. No. B165235
M. Wt: 1455.7 g/mol
InChI Key: AABGBLUUWZOOHU-NHONWNSMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Tyr-Cys(1)-Cys(2)-His-Pro-Ala-Cys(1)-Gly-Lys-Asn-Phe-Asp-Cys(2)-NH2, also known as Thyropin-1, is a peptide hormone that is found in the thyroid gland. It is composed of 13 amino acids and is involved in various physiological processes in the body.

Scientific Research Applications

H-Tyr-Cys(1)-Cys(2)-His-Pro-Ala-Cys(1)-Gly-Lys-Asn-Phe-Asp-Cys(2)-NH2 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. It has also been found to have a role in the regulation of thyroid hormone synthesis and secretion. H-Tyr-Cys(1)-Cys(2)-His-Pro-Ala-Cys(1)-Gly-Lys-Asn-Phe-Asp-Cys(2)-NH2 has been studied for its potential use in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

Mechanism Of Action

H-Tyr-Cys(1)-Cys(2)-His-Pro-Ala-Cys(1)-Gly-Lys-Asn-Phe-Asp-Cys(2)-NH2 acts by binding to the thyrotropin receptor on the surface of thyroid cells. This binding activates a signaling pathway that leads to the production and secretion of thyroid hormones. H-Tyr-Cys(1)-Cys(2)-His-Pro-Ala-Cys(1)-Gly-Lys-Asn-Phe-Asp-Cys(2)-NH2 has also been shown to have a direct effect on the immune system, by inhibiting the production of inflammatory cytokines and promoting the production of anti-inflammatory cytokines.

Biochemical And Physiological Effects

H-Tyr-Cys(1)-Cys(2)-His-Pro-Ala-Cys(1)-Gly-Lys-Asn-Phe-Asp-Cys(2)-NH2 has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the body. It has also been found to have a role in the regulation of thyroid hormone synthesis and secretion. H-Tyr-Cys(1)-Cys(2)-His-Pro-Ala-Cys(1)-Gly-Lys-Asn-Phe-Asp-Cys(2)-NH2 has been studied for its potential to improve cognitive function and memory.

Advantages And Limitations For Lab Experiments

One advantage of using H-Tyr-Cys(1)-Cys(2)-His-Pro-Ala-Cys(1)-Gly-Lys-Asn-Phe-Asp-Cys(2)-NH2 in lab experiments is its stability and ease of synthesis. It can be synthesized using SPPS method, which is a well-established technique in peptide synthesis. However, one limitation is that the effects of H-Tyr-Cys(1)-Cys(2)-His-Pro-Ala-Cys(1)-Gly-Lys-Asn-Phe-Asp-Cys(2)-NH2 may be cell-specific and may vary depending on the experimental conditions.

Future Directions

There are several future directions for research on H-Tyr-Cys(1)-Cys(2)-His-Pro-Ala-Cys(1)-Gly-Lys-Asn-Phe-Asp-Cys(2)-NH2. One direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its role in the regulation of thyroid hormone synthesis and secretion. Additionally, more research is needed to understand the mechanism of action of H-Tyr-Cys(1)-Cys(2)-His-Pro-Ala-Cys(1)-Gly-Lys-Asn-Phe-Asp-Cys(2)-NH2 and its effects on the immune system.

Synthesis Methods

H-Tyr-Cys(1)-Cys(2)-His-Pro-Ala-Cys(1)-Gly-Lys-Asn-Phe-Asp-Cys(2)-NH2 is synthesized using solid-phase peptide synthesis (SPPS) method. This method involves the stepwise addition of amino acids to a solid support, which can be easily removed after the synthesis is complete. The process involves the use of various chemical reagents and protecting groups to ensure that the amino acids are added in the correct sequence.

properties

CAS RN

135190-31-7

Product Name

H-Tyr-Cys(1)-Cys(2)-His-Pro-Ala-Cys(1)-Gly-Lys-Asn-Phe-Asp-Cys(2)-NH2

Molecular Formula

C60H82N18O17S4

Molecular Weight

1455.7 g/mol

IUPAC Name

2-[(1R,7S,10S,13S,16S,19R,24R,27S,33S,36S,43R)-7-(4-aminobutyl)-43-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-10-(2-amino-2-oxoethyl)-13-benzyl-19-carbamoyl-27-(1H-imidazol-5-ylmethyl)-36-methyl-2,5,8,11,14,17,25,28,34,37,44-undecaoxo-21,22,40,41-tetrathia-3,6,9,12,15,18,26,29,35,38,45-undecazatricyclo[22.14.7.029,33]pentatetracontan-16-yl]acetic acid

InChI

InChI=1S/C60H82N18O17S4/c1-30-50(85)75-42-26-97-99-27-43(76-51(86)35(62)18-32-12-14-34(79)15-13-32)58(93)77-44(57(92)73-40(20-33-23-65-29-67-33)60(95)78-17-7-11-45(78)59(94)68-30)28-98-96-25-41(49(64)84)74-56(91)39(22-48(82)83)72-54(89)37(19-31-8-3-2-4-9-31)70-55(90)38(21-46(63)80)71-53(88)36(10-5-6-16-61)69-47(81)24-66-52(42)87/h2-4,8-9,12-15,23,29-30,35-45,79H,5-7,10-11,16-22,24-28,61-62H2,1H3,(H2,63,80)(H2,64,84)(H,65,67)(H,66,87)(H,68,94)(H,69,81)(H,70,90)(H,71,88)(H,72,89)(H,73,92)(H,74,91)(H,75,85)(H,76,86)(H,77,93)(H,82,83)/t30-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-/m0/s1

InChI Key

AABGBLUUWZOOHU-NHONWNSMSA-N

Isomeric SMILES

C[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC2=O)CCCCN)CC(=O)N)CC3=CC=CC=C3)CC(=O)O)C(=O)N)C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N1)CC5=CN=CN5)NC(=O)[C@H](CC6=CC=C(C=C6)O)N

SMILES

CC1C(=O)NC2CSSCC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC2=O)CCCCN)CC(=O)N)CC3=CC=CC=C3)CC(=O)O)C(=O)N)C(=O)NC(C(=O)N4CCCC4C(=O)N1)CC5=CN=CN5)NC(=O)C(CC6=CC=C(C=C6)O)N

Canonical SMILES

CC1C(=O)NC2CSSCC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC2=O)CCCCN)CC(=O)N)CC3=CC=CC=C3)CC(=O)O)C(=O)N)C(=O)NC(C(=O)N4CCCC4C(=O)N1)CC5=CN=CN5)NC(=O)C(CC6=CC=C(C=C6)O)N

sequence

YCCHPACGKNFDC

Origin of Product

United States

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